2,3-Dihydro-6-methoxy-1-methyl-1H-indole
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Overview
Description
2,3-Dihydro-6-methoxy-1-methyl-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired indole derivative.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2,3-Dihydro-6-methoxy-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): Another indole derivative with distinct chemical properties.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indole: A closely related compound with similar reactivity.
Uniqueness
2,3-Dihydro-6-methoxy-1-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7556-48-1 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
COKWSWGGWUDCPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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